

Application Note: Leveraging Morpholine-3-Carboxylic Acid for Advanced Peptide Modification

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Compound of Interest

Compound Name: *Morpholine-3-carboxylic acid
amide hydrochloride*

CAS No.: 1101822-34-7

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Introduction: The Quest for Conformational Control in Peptide Therapeutics

Peptides represent a promising class of therapeutics, offering high specificity and low toxicity. However, their application is often hindered by poor metabolic stability and low bioavailability, largely due to their inherent conformational flexibility. A leading strategy to overcome these limitations is the introduction of conformational constraints, which can lock the peptide into a bioactive conformation, enhance proteolytic resistance, and improve pharmacokinetic properties.[1][2] The morpholine scaffold has emerged as a "privileged structure" in medicinal chemistry, valued for its ability to improve solubility, metabolic stability, and overall drug-like properties.[3][4][5] This guide focuses on the application of Morpholine-3-carboxylic acid, a proline analogue, as a powerful tool for introducing conformational constraints into peptide backbones, thereby creating peptidomimetics with enhanced therapeutic potential.[6]

The incorporation of this building block provides a rigidifying element within the peptide chain. The six-membered morpholine ring restricts the rotation around the peptide bonds adjacent to it, influencing the local and global conformation of the peptide.[7][8] This pre-organization can lead to a significant increase in binding affinity for the biological target by reducing the entropic penalty of binding.

Section 1: The Building Block - (S)-Fmoc-morpholine-3-carboxylic acid

For seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, Morpholine-3-carboxylic acid must be appropriately protected. The most common form used is the N-Fmoc protected enantiomerically pure acid.

- **Fmoc (9-fluorenylmethoxycarbonyl) Group:** Protects the secondary amine on the morpholine ring. This group is stable during the coupling reaction but can be cleanly removed using a mild base, typically piperidine or morpholine in DMF, allowing for the stepwise elongation of the peptide chain.^{[9][10]}
- **Carboxylic Acid:** This is the functional group that will be activated to form an amide (peptide) bond with the free N-terminal amine of the growing peptide chain on the solid support.
- **Stereochemistry:** As with natural amino acids, the stereochemistry of the building block is critical. The (S)- and (R)-enantiomers will induce different conformational preferences in the final peptide. Enantiopure Fmoc-protected morpholine-3-carboxylic acid can be synthesized via a multi-step route from serine methyl ester.^[9]

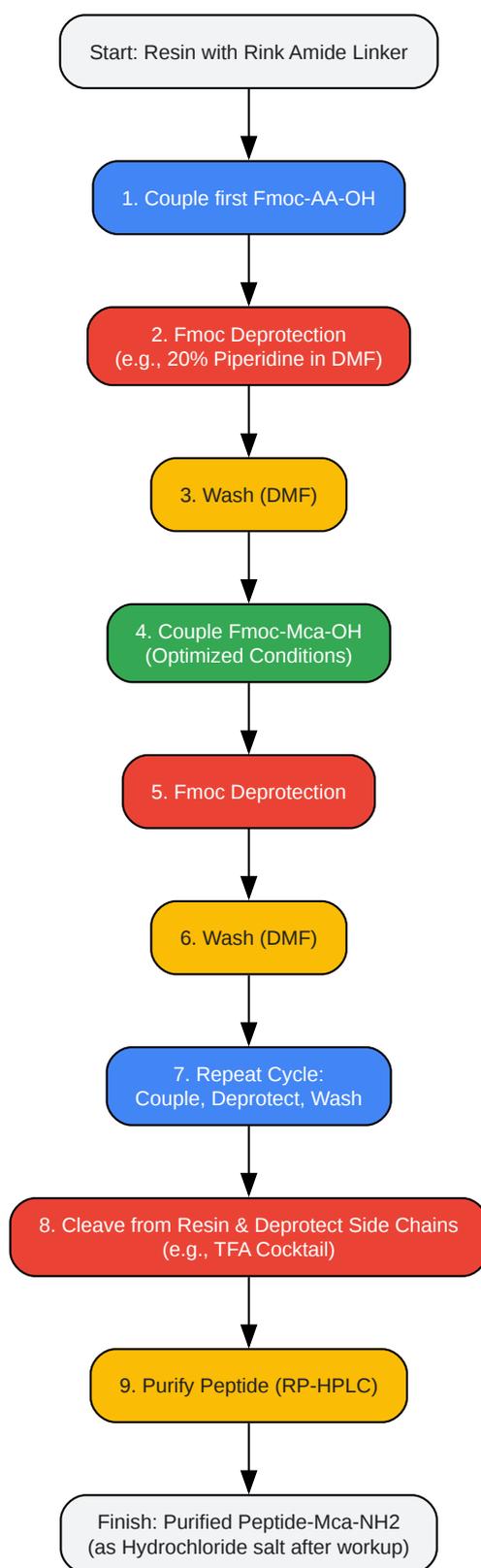
Chemical Structure and Properties

Property	Value
Chemical Name	(S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid
Abbreviation	Fmoc-Mca-OH
Molecular Formula	C ₂₀ H ₁₉ NO ₅
Molecular Weight	353.37 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMF, NMP, DCM

Section 2: Core Application - Incorporation into Peptides via Fmoc-SPPS

The integration of Fmoc-Mca-OH into a peptide sequence follows the standard cycle of Fmoc-based solid-phase synthesis. However, due to the steric hindrance posed by the morpholine ring, optimization of the coupling step is crucial for achieving high efficiency.[8]

Workflow for Peptide Synthesis Incorporating Morpholine-3-Carboxylic Acid



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Caption: Automated SPPS workflow for peptide modification.

Section 3: Detailed Experimental Protocols

These protocols are designed for a standard automated peptide synthesizer. Manual synthesis can be performed by adapting the volumes and agitation methods.

Protocol 3.1: Standard Coupling of Fmoc-Mca-OH

Rationale: This protocol utilizes the widely adopted HBTU/HOBt activation system, which is effective for most standard amino acids. The addition of HOBt forms an active ester that minimizes side reactions.[11] DIPEA is a non-nucleophilic base essential for activating the carboxylic acid and neutralizing the protonated N-terminal amine on the resin.

Materials:

- Fmoc-protected amino acid resin (e.g., Rink Amide MBHA, 0.5 mmol/g)
- Fmoc-Mca-OH
- Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
- Deprotection Solution: 20% Piperidine in DMF (v/v)
- Washing Solvents: DCM (Dichloromethane), Isopropanol

Procedure:

- Resin Swelling: Swell 100 mg of resin (0.05 mmol scale) in DMF for 30 minutes in the reaction vessel.
- Initial Deprotection: If starting with a pre-loaded Fmoc-amino acid resin, perform an initial deprotection by treating with 20% piperidine in DMF (2 x 10 min).
- Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine.

- Prepare Coupling Solution:
 - In a separate vial, dissolve Fmoc-Mca-OH (4 equivalents, 0.2 mmol, 70.7 mg).
 - Add HBTU (3.9 equivalents, 0.195 mmol, 73.9 mg) and HOBt (4 equivalents, 0.2 mmol, 30.6 mg).
 - Add 2 mL of DMF and vortex to dissolve.
- Activation (Pre-activation): Add DIPEA (8 equivalents, 0.4 mmol, 70 μ L) to the coupling solution and vortex for 1-2 minutes.
- Coupling Reaction: Add the activated coupling solution to the reaction vessel containing the resin. Agitate via nitrogen bubbling or orbital shaking for 2 hours at room temperature.
- Washing: Wash the resin with DMF (3 x 1 min), DCM (2 x 1 min), and DMF (2 x 1 min).
- Confirmation (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to Protocol 3.2.
- Chain Elongation: Proceed to the next cycle of deprotection and coupling for the subsequent amino acid.

Protocol 3.2: Double-Coupling for Sterically Hindered Residues

Rationale: If the initial coupling is incomplete due to steric hindrance, a second coupling reaction (a "double couple") is performed to drive the reaction to completion. This ensures the highest possible purity of the crude peptide.

Procedure:

- Following step 7 of Protocol 3.1, and after a positive Kaiser test, immediately repeat steps 4 through 7.
- Do not perform a deprotection step between the first and second coupling.

- After the second coupling and subsequent washes, perform another Kaiser test to confirm completion.

Protocol 3.3: High-Efficiency Coupling using HATU

Rationale: For particularly difficult couplings, stronger activating agents are required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based reagent that is more reactive than HBTU and is highly effective for coupling sterically hindered amino acids.^{[8][11]}

Materials:

- Same as Protocol 3.1, but replace HBTU/HOBt with HATU.

Procedure:

- Follow steps 1-3 of Protocol 3.1.
- Prepare Coupling Solution:
 - In a separate vial, dissolve Fmoc-Mca-OH (4 equivalents, 0.2 mmol, 70.7 mg).
 - Add HATU (3.9 equivalents, 0.195 mmol, 74.1 mg).
 - Add 2 mL of DMF and vortex to dissolve.
- Activation: Add DIPEA (8 equivalents, 0.4 mmol, 70 μ L) to the coupling solution and vortex for 1-2 minutes.
- Coupling Reaction: Add the activated solution to the resin and agitate for 2-4 hours. The extended time provides a greater opportunity for the sterically hindered components to react.
- Washing & Confirmation: Proceed with steps 7-9 from Protocol 3.1.

Comparative Table of Coupling Conditions

Parameter	Standard (HBTU/HOBt)	High-Efficiency (HATU)	Rationale for Choice
Activating Agent	HBTU/HOBt	HATU	HATU is more reactive and preferred for sterically hindered residues like Mca.[8]
Equivalents (AA)	4	4	A significant excess drives the reaction equilibrium towards the product.
Equivalents (Base)	8	8	Ensures the reaction medium remains basic for efficient coupling.
Coupling Time	2 hours	2-4 hours	Longer coupling times may be necessary to achieve complete acylation of the sterically hindered Mca residue.[8]
Typical Efficiency	>95%	>99%	Based on Kaiser test and subsequent crude peptide analysis.

Section 4: Cleavage, Purification, and Characterization

Protocol 4.1: Cleavage and Deprotection

- After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under a stream of nitrogen.
- Prepare a cleavage cocktail. A standard choice is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

- Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin) and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.

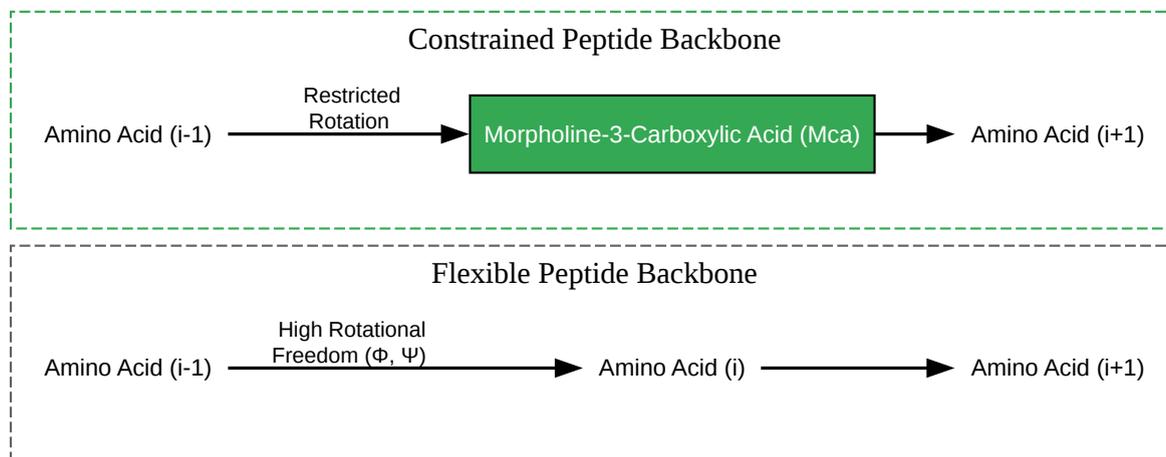
Protocol 4.2: Purification and Characterization

- Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
- Collect fractions corresponding to the major peak and confirm the mass of the desired product using Mass Spectrometry (LC-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the peptide containing the morpholine-3-carboxylic acid residue.
- Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder, typically as a trifluoroacetate (TFA) salt. To obtain the hydrochloride salt, the purified peptide can be subjected to salt exchange protocols.

Section 5: Mechanistic Impact and Expert Insights

Conformational Constraint Mechanism

The incorporation of a morpholine ring imposes significant steric constraints on the peptide backbone. Unlike the five-membered ring of proline, the six-membered chair-like conformation of morpholine restricts the phi (Φ) and psi (Ψ) dihedral angles of the preceding residue and its own backbone angles, respectively. This leads to a more defined local secondary structure, often favoring turn-like conformations, which can be critical for mimicking the binding loops of proteins.^{[7][12]}



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Caption: Impact of Mca incorporation on peptide flexibility.

Troubleshooting & Field Insights

- **Incomplete Coupling:** The primary challenge with Fmoc-Mca-OH is incomplete acylation due to steric bulk. Always use a more potent coupling reagent like HATU from the start if your sequence is known to be difficult, or if the Mca residue is preceded by another bulky amino acid. A double coupling is a reliable strategy to ensure completion.
- **Aspartimide Formation:** While morpholine (the solvent) can reduce aspartimide formation during Fmoc deprotection, the use of standard piperidine with sensitive sequences (e.g., -Asp-Gly-) can still be problematic.^{[10][13]} If this side reaction is a concern, consider using a milder deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF) for the steps immediately following the sensitive sequence.
- **Racemization:** The risk of racemization during activation is minimal when using uronium-based reagents like HBTU and HATU.^[11] Pre-activation times should be kept short (1-2 minutes) to prevent any potential side reactions of the activated ester.

Conclusion

Morpholine-3-carboxylic acid is a valuable synthetic building block for peptide chemists aiming to develop next-generation therapeutics. Its incorporation provides a robust method for introducing conformational constraints, which can directly translate to improved bioactivity, selectivity, and metabolic stability. By understanding the unique chemical properties of this scaffold and optimizing coupling protocols, researchers can successfully integrate this powerful tool into their peptide design and discovery workflows, paving the way for novel and more effective peptide-based drugs.

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